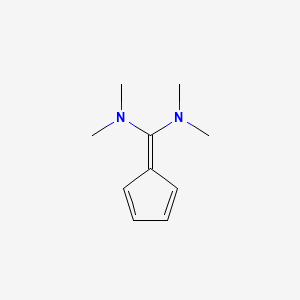
Uridine, 3'-azido-2',3'-dideoxy-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- is a modified nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- typically involves the conversion of uridine through a series of chemical reactions. One common method includes the use of the Appel reaction to introduce the azido group. This reaction involves the conversion of a hydroxyl group to a leaving group, followed by substitution with an azide ion . The reaction conditions often require the presence of triphenylphosphine (PPh3) and a halogen source, such as carbon tetrachloride (CCl4), under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azido group.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of uridine, 3’-azido-2’,3’-dideoxy-5-(methylthio)- involves its incorporation into nucleic acids, where it can inhibit DNA synthesis by acting as a chain terminator. The azido group prevents the formation of phosphodiester bonds, thereby halting the elongation of the DNA chain . This mechanism is similar to that of other nucleoside analogs used in antiviral and anticancer therapies .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
111495-97-7 |
|---|---|
Fórmula molecular |
C10H13N5O4S |
Peso molecular |
299.31 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4S/c1-20-7-3-15(10(18)12-9(7)17)8-2-5(13-14-11)6(4-16)19-8/h3,5-6,8,16H,2,4H2,1H3,(H,12,17,18)/t5-,6+,8+/m0/s1 |
Clave InChI |
XHTFZFSIWJXCSZ-SHYZEUOFSA-N |
SMILES isomérico |
CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)







![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)




